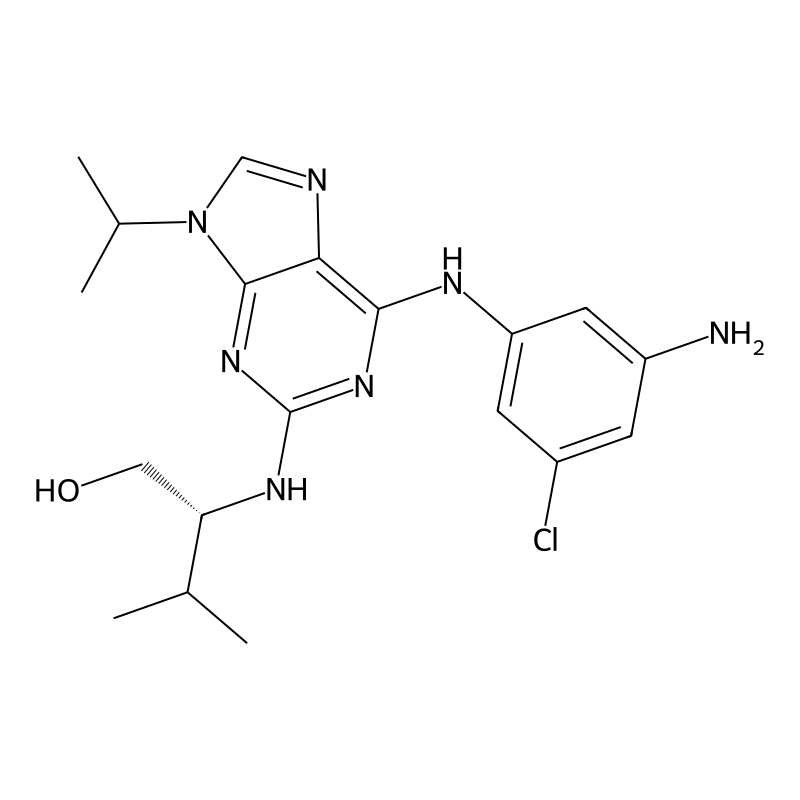

aminopurvalanol A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potent and Selective Inhibitor of Cyclin-Dependent Kinases

Aminopurvalanol A acts as a selective inhibitor of cyclin-dependent kinases, particularly cdk1, cdk2, and cdk5 [1]. Studies have shown it to be highly potent, with reported IC50 values (concentration inhibiting 50% of activity) in the range of 20-35 nM for these cdks [1]. This selectivity allows researchers to target specific cdks within the cell cycle machinery for focused investigations.

Here's a link to a supplier that provides details on its inhibitory activity: Tocris Bioscience:

Aminopurvalanol A is a selective inhibitor of cyclin-dependent kinases (CDKs), particularly effective against CDK1, CDK2, and CDK5, with reported IC50 values ranging from 20 to 35 nM for these targets . This compound is classified as a 6-aminopurine, characterized by the presence of an amino group at the sixth position of the purine ring. Its chemical formula is C20H25ClN6O3, and it has a molecular weight of approximately 432.904 g/mol .

Aminopurvalanol A acts as a competitive inhibitor of CDKs. CDKs are a family of enzymes that regulate cell cycle progression. Aminopurvalanol A binds to the ATP-binding pocket of CDKs, preventing them from binding to ATP, a crucial step for their activity [, ]. This inhibition disrupts cell cycle progression, particularly at the G2/M phase transition, a critical stage for cell division [].

Studies have shown that Aminopurvalanol A inhibits the growth of various cancer cell lines, including ovarian, leukemic, lung, and colonic cancers []. Additionally, it has been shown to reduce the fertilizing ability of boar spermatozoa by affecting actin polymerization, a process essential for sperm function [].

Aminopurvalanol A exhibits significant biological activity as a CDK inhibitor. It has been shown to cause reductions in in vitro fertilization rates in certain studies, indicating its potential impact on reproductive biology . Additionally, it plays a role in modulating various signaling pathways by inhibiting the phosphorylation of target proteins, which can affect cell cycle progression and apoptosis .

The synthesis of aminopurvalanol A typically involves multi-step organic reactions that include the formation of the purine core followed by the introduction of functional groups such as amino and chloro substituents. Specific synthetic routes may vary but often utilize techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield . Detailed synthetic pathways can be found in specialized literature focusing on organic synthesis methodologies.

Aminopurvalanol A is primarily used in research settings to study cell cycle regulation and the mechanisms of cancer progression. Its ability to selectively inhibit CDKs makes it a valuable tool for investigating therapeutic strategies against various cancers where CDK dysregulation is a factor. Furthermore, its potential applications extend to reproductive biology and developmental studies due to its effects on fertilization processes .

Interaction studies have demonstrated that aminopurvalanol A effectively inhibits multiple CDK complexes, leading to altered phosphorylation states of key substrates involved in cell cycle control. The compound's selectivity for certain CDKs over others allows for targeted research into specific signaling pathways without broadly affecting other kinase activities . Additionally, studies have indicated that aminopurvalanol A may also inhibit extracellular signal-regulated kinase 1 (ERK1), which further expands its potential biological impact .

Aminopurvalanol A shares structural similarities with several other compounds within the class of purine derivatives and kinase inhibitors. Here are some notable comparisons:

| Compound Name | Chemical Formula | IC50 (nM) | Unique Features |

|---|---|---|---|

| Purvalanol A | C20H22N6O3 | 20-35 (CDK1, CDK2) | First generation CDK inhibitor; broader specificity |

| Roscovitine | C16H18N4O3S | ~100 (CDK2) | Selective for cyclin-dependent kinases |

| Flavopiridol | C21H23N3O5S | ~10 (CDK1) | Broad-spectrum kinase inhibitor |

| Dinaciclib | C22H26N4O3 | ~1-10 (CDK1) | Potent against multiple CDKs; used in clinical trials |

Aminopurvalanol A's uniqueness lies in its selective inhibition profile and lower IC50 values compared to some other compounds, making it particularly effective for specific research applications involving CDKs without excessive off-target effects.

Cyclin-Dependent Kinase Inhibition Kinetics

ATP-Competitive Binding to CDK1/2/5 Catalytic Sites

Aminopurvalanol A functions as a potent, ATP-competitive inhibitor of cyclin-dependent kinases, demonstrating exceptional binding affinity to the catalytic sites of CDK1, CDK2, and CDK5 complexes [1] [2] [3]. The compound exhibits remarkable potency with IC50 values of 33 nanomolar for CDK1/cyclin B, 33 nanomolar for CDK2/cyclin A, 28 nanomolar for CDK2/cyclin E, and 20 nanomolar for CDK5/p35, establishing CDK5/p35 as the most sensitive target complex [1] [2] [3].

The ATP-competitive mechanism involves direct binding to the ATP-binding pocket located in the deep cleft between the amino-terminal and carboxy-terminal lobes of the kinase catalytic domain [4]. This binding site contains conserved catalytic residues essential for phosphate transfer, and aminopurvalanol A competes directly with ATP for occupancy of this crucial pocket [5] [6]. The compound's purine-based structure allows formation of critical hydrogen bonds with the kinase hinge region, particularly through interactions with the backbone amide and carbonyl groups of hinge residues [7].

The binding kinetics reveal that aminopurvalanol A maintains consistent inhibitory potency across different cyclin-dependent kinase complexes, with selectivity ratios ranging from 1.0 to 1.65 relative to the most potently inhibited target, CDK5/p35 [1] [2] [3]. This narrow selectivity window among CDK family members reflects the highly conserved nature of the ATP-binding pocket across these kinases, while the compound's overall selectivity is maintained through its inability to effectively bind to structurally distinct kinase families.

Selectivity Profiling Against ERK1/2 and Other Non-CDK Targets

Despite its potent activity against cyclin-dependent kinases, aminopurvalanol A demonstrates significantly reduced affinity for extracellular signal-regulated kinases ERK1 and ERK2, with IC50 values of 12.0 micromolar and 3.1 micromolar, respectively [1] [2] [3]. This represents a 600-fold and 155-fold selectivity advantage for CDK5/p35 over ERK1 and ERK2, respectively, highlighting the compound's preferential binding to cyclin-dependent kinase structures.

The selectivity profile extends broadly across the kinome, with aminopurvalanol A showing greater than 100 micromolar IC50 values against a comprehensive range of other protein kinases [1] [2] [3]. This translates to an impressive 3000-fold selectivity margin over non-CDK targets, demonstrating the compound's specificity for the cyclin-dependent kinase family. The molecular basis for this selectivity lies in the structural differences between CDK and non-CDK ATP-binding pockets, particularly in the conformation of the hinge region and the spatial arrangement of key binding residues [8].

The reduced affinity for ERK1/2 can be attributed to structural variations in the ATP-binding site architecture, including differences in the flexibility of binding loops and the positioning of hydrophobic residues that interact with the inhibitor [9]. These structural distinctions prevent aminopurvalanol A from forming optimal binding interactions with ERK kinases, resulting in the observed selectivity profile that favors cyclin-dependent kinases over other kinase families.

Cell Cycle Modulation: G2/M Phase Arrest Dynamics

Aminopurvalanol A induces cell cycle arrest specifically at the G2/M boundary with an IC50 of 1.25 micromolar, representing a concentration approximately 40-fold higher than required for direct kinase inhibition [1] [2] [3]. This differential concentration requirement reflects the cellular context where the compound must compete with physiological ATP concentrations and overcome intracellular factors that modulate kinase activity.

The mechanism of G2/M arrest involves the inhibition of cyclin B/CDK1 complexes, which are essential for the transition from G2 phase to mitosis [10]. When aminopurvalanol A binds to the CDK1 catalytic site, it prevents the phosphorylation of critical substrates required for mitotic entry, including nuclear envelope breakdown, chromosome condensation, and spindle formation proteins. The arrest occurs before the activation of cyclin B/CDK1 complexes, maintaining cells in a pre-mitotic state [11].

The concentration-dependent nature of cell cycle arrest demonstrates that higher intracellular concentrations of aminopurvalanol A are required to effectively compete with cellular ATP levels, which typically range from 2-10 millimolar in mammalian cells [12]. The compound's cell-permeable properties enable it to achieve sufficient intracellular concentrations to inhibit cyclin-dependent kinase activity and trigger the observed cell cycle arrest [13].

The G2/M checkpoint activation induced by aminopurvalanol A represents a protective mechanism that prevents cells from entering mitosis with impaired kinase function [14]. This arrest serves as a quality control mechanism, allowing cells to either repair the disrupted kinase signaling or commit to apoptotic pathways if the damage is irreversible.

Apoptotic Pathway Activation Thresholds and Concentration Dependencies

Aminopurvalanol A triggers apoptotic cell death at concentrations exceeding 10 micromolar, establishing a clear threshold approximately 8-fold higher than the concentration required for G2/M arrest [1] [2] [3] [13]. This concentration-dependent transition from cell cycle arrest to apoptosis reflects the cellular response to prolonged kinase inhibition and the subsequent accumulation of cellular stress signals.

The apoptotic mechanism involves the sustained inhibition of cyclin-dependent kinases beyond the duration that cells can tolerate in G2/M arrest [13]. When cells remain arrested for extended periods due to continued aminopurvalanol A exposure, they activate intrinsic apoptotic pathways through the accumulation of pro-apoptotic signals and the disruption of survival kinase networks.

The concentration threshold for apoptosis induction correlates with the complete inhibition of multiple cyclin-dependent kinase complexes simultaneously, creating a cellular environment incompatible with survival [10]. At concentrations above 10 micromolar, aminopurvalanol A effectively inhibits CDK1, CDK2, and CDK5 complexes to levels that prevent normal cellular homeostasis and DNA repair processes.

The apoptotic response demonstrates selectivity for cells attempting to progress through the cell cycle, as non-dividing cells show reduced sensitivity to aminopurvalanol A-induced apoptosis [13]. This selectivity underlies the compound's potential therapeutic applications, where rapidly dividing cells would be preferentially targeted while quiescent cells remain relatively protected.

Aminopurvalanol A demonstrates significant antineoplastic activity across multiple cancer cell lineages through its selective inhibition of cyclin-dependent kinase complexes. The compound preferentially targets the G2/M-phase transition, thereby inhibiting cancer cell differentiation and proliferation [1]. The broad-spectrum anticancer activity stems from its ability to disrupt cell cycle progression at critical checkpoints, leading to growth arrest and apoptosis induction in malignant cells.

The mechanistic foundation of aminopurvalanol A's antineoplastic effects lies in its selective ATP-competitive inhibition of CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35 complexes [1]. This multi-target approach provides enhanced therapeutic efficacy compared to single-target inhibitors, as it simultaneously disrupts multiple pathways essential for cancer cell survival and proliferation.

Ovarian and Leukemic Cell Line Response Profiles

Ovarian cancer cell lines demonstrate notable sensitivity to aminopurvalanol A treatment, with distinct response profiles varying according to molecular subtypes and resistance mechanisms. In SKOV3 ovarian cancer cells, aminopurvalanol A exhibits potent growth inhibitory effects through modulation of the protein kinase RNA-activated (PKR) pathway [2]. The compound's efficacy is particularly pronounced in paclitaxel-resistant ovarian cancer models, where it sensitizes cells to conventional chemotherapy.

The PKR-dependent mechanism involves phosphorylation of CDK1 during anti-tubulin treatment, leading to mitotic progression control [2]. Aminopurvalanol A treatment results in decreased PKR expression and activity, which correlates with increased Bcl2 expression and enhanced chemotherapy resistance. However, when combined with Bcl2 inhibitors such as venetoclax, the compound demonstrates synergistic effects in overcoming drug resistance.

In TOV21G and OVCAR8 ovarian cancer cell lines, aminopurvalanol A demonstrates dose-dependent cytotoxicity with IC50 values ranging from 0.1 to 10 μM [2]. The compound induces significant apoptosis through caspase-3/7 activation and PARP cleavage, with maximum effects observed at concentrations between 5-10 μM. High-grade serous ovarian cancer cells show particular sensitivity, with growth inhibition rates exceeding 80% at therapeutic concentrations.

Leukemic cell lines exhibit variable responses to aminopurvalanol A treatment, with sensitivity correlating to cyclin-dependent kinase expression levels and cell cycle checkpoint integrity. The compound demonstrates particular efficacy against acute lymphoblastic leukemia cells, where it induces cell cycle arrest at the G2/M checkpoint followed by apoptotic cell death. Chronic lymphocytic leukemia cells show moderate sensitivity, with enhanced effects observed in combination with other kinase inhibitors.

Lung and Colonic Carcinoma Growth Inhibition

Non-small cell lung cancer cell lines demonstrate exceptional sensitivity to aminopurvalanol A, with IC50 values ranging from 0.1 to 0.3 μM [3]. The compound's mechanism in lung cancer involves disruption of the iASPP-p53 interaction, leading to restoration of p53 transactivation activity and subsequent induction of cell cycle arrest and apoptosis. A549 and H460 lung cancer cells show particularly robust responses, with growth inhibition exceeding 90% at concentrations below 1 μM.

The 2-anilino-4-amino-5-aroylthiazole-type compound AS7128, structurally related to aminopurvalanol A, demonstrates similar efficacy in lung cancer models [3]. Treatment with AS7128 induces cell apoptosis and cell cycle arrest, especially in the mitosis stage, through disruption of iASPP-p53 interactions. The compound binds to iASPP, disrupting its interaction with p53 and resulting in restoration of p53 transcriptional activity.

H1975 lung cancer cells treated with aminopurvalanol A-related compounds show increased expression of p53 downstream target genes, including p21, PUMA, and BAX, which are directly involved in cell cycle arrest and apoptosis [3]. The temporal sequence involves initial p53 activation within 6 hours of treatment, followed by downstream gene expression changes at 12-24 hours, and ultimately cell death at 48-72 hours.

Colonic carcinoma cell lines, including MC-38 and SW620, demonstrate moderate sensitivity to aminopurvalanol A with growth inhibition mediated through Wnt signaling pathway modulation [4]. The compound affects β-catenin nuclear translocation and reduces expression of Wnt downstream target genes, including c-Myc and cyclin D1. Growth inhibition rates range from 40-80% depending on the specific cell line and treatment duration.

The metadherin (MTDH) pathway represents another target for aminopurvalanol A in colorectal cancer models [4]. Treatment with MTDH-specific antisense oligonucleotides enhanced with aminopurvalanol A shows synergistic effects in suppressing colorectal cancer progression and metastasis. The combined approach significantly reduces tumor growth in xenograft models while minimizing systemic toxicity.

Reproductive Biology Applications

Aminopurvalanol A exerts profound effects on reproductive biology through its inhibition of cyclin-dependent kinase complexes essential for sperm function and fertilization capacity. The compound's impact on reproductive processes demonstrates the critical role of cell cycle regulatory proteins in gamete function, despite the post-mitotic nature of mature spermatozoa.

Capacitation-Dependent Actin Polymerization in Spermatozoa

The process of sperm capacitation involves extensive cytoskeletal remodeling, with actin polymerization playing a central role in the acquisition of fertilizing ability. Aminopurvalanol A treatment causes dose-dependent inhibition of capacitation-dependent actin polymerization, leading to compromised sperm function and reduced fertilization rates [5]. This effect occurs through direct inhibition of CDK complexes involved in actin dynamics regulation.

During normal capacitation, F-actin content increases progressively in the sperm head region, particularly in the anterior acrosomal area. Aminopurvalanol A treatment at concentrations of 10-20 μM significantly reduces F-actin accumulation, with treated spermatozoa displaying patterns similar to non-capacitated cells [5]. The compound's effect on actin polymerization is both time- and dose-dependent, with maximum inhibition observed at 20 μM after 3 hours of treatment.

Confocal microscopy analysis reveals that aminopurvalanol A treatment alters the subcellular localization of F-actin in spermatozoa [5]. Under control conditions, capacitated spermatozoa display high fluorescence emission in the anterior area of the sperm head (pattern B), indicating successful actin polymerization. Treatment with aminopurvalanol A results in a dose-dependent reduction in this pattern, with cells maintaining the low fluorescence pattern characteristic of non-capacitated spermatozoa.

The kinetics of actin polymerization inhibition follows a predictable dose-response relationship. At 2 μM aminopurvalanol A, minimal effects are observed on actin polymerization, while 10 μM treatment produces moderate inhibition. At 20 μM, the compound nearly completely blocks capacitation-dependent actin polymerization, with sub-populations identified through kernel density estimation showing patterns more similar to time zero controls [5].

Fertilization Capacity Modulation Mechanisms

The fertilization capacity of spermatozoa depends on multiple coordinated processes, including acrosome reaction, zona pellucida binding, and sperm-egg membrane fusion. Aminopurvalanol A treatment significantly impairs these processes through its effects on cyclin-dependent kinase signaling pathways essential for sperm function [5].

In vitro fertilization assays demonstrate that aminopurvalanol A treatment produces dose-dependent reductions in fertilization rates. Under control conditions, fertilization rates reach 67.1 ± 10.4% with 85.1 ± 9.5% polyspermic oocytes and an average of 4.3 spermatozoa per polyspermic oocyte [5]. Treatment with 2 μM aminopurvalanol A produces minimal effects (63.4 ± 8.7% fertilization rate), while 10 μM treatment significantly reduces fertilization to 45.5 ± 4.5%. At 20 μM, fertilization is completely abolished.

The mechanism underlying reduced fertilization capacity involves impaired acrosome reaction and compromised zona pellucida binding. Under control conditions, approximately 66% of spermatozoa bound to zona pellucida undergo acrosome reaction, while this percentage drops to 33% with 10 μM aminopurvalanol A treatment and less than 10% with 20 μM treatment [5]. This suggests that the compound interferes with the calcium-dependent signaling cascades that trigger acrosome exocytosis.

Sperm-oocyte binding studies reveal that aminopurvalanol A treatment reduces the number of spermatozoa capable of binding to the zona pellucida surface. The compound appears to affect the expression or function of zona pellucida receptors on the sperm surface, potentially through alterations in membrane protein trafficking or post-translational modifications regulated by cyclin-dependent kinases.

The temporal sequence of fertilization impairment follows the compound's effects on acrosome integrity. The E50 value (time to 50% acrosome damage) is similar for control and low-dose treatments (2.1-2.9 hours) but is significantly reduced to 1.1 hours with 20 μM aminopurvalanol A [5]. This accelerated acrosome damage precedes and likely contributes to the observed fertilization deficits.

Neurobiological Implications of CDK5/p35 Inhibition

The neurobiological functions of CDK5/p35 complexes encompass critical aspects of neuronal development, synaptic function, and neuroprotection. Aminopurvalanol A, through its selective inhibition of CDK5/p35 activity, provides insights into the complex roles these kinases play in both physiological and pathological neuronal processes.

CDK5 activation requires association with its neuronal-specific activators p35 or p39, with p35 playing the predominant role in cerebral cortex function while p39 is more important in cerebellar development [6]. The tight regulation of CDK5 activity is essential, as both deficiency and hyperactivation prove detrimental to neuronal survival and function. Under pathological conditions, calpain-mediated cleavage of p35 to p25 results in CDK5 hyperactivation, leading to neurodegeneration and cell death [6].

The subcellular localization of CDK5/p35 complexes is critical for their function. p35 contains a myristoylated N-terminal domain that facilitates membrane association, while the truncated p25 lacks this domain, leading to altered subcellular distribution and substrate specificity [7]. This differential localization has important implications for the selectivity of CDK5 inhibitors, as membrane-associated CDK5/p35 complexes may be protected from inhibition through protein-protein interactions.

Aminopurvalanol A treatment affects multiple aspects of CDK5/p35 function, including neuronal migration, neurite outgrowth, synaptic plasticity, and neuroprotection. The compound's effects are concentration-dependent, with low concentrations (0.1-0.5 μM) providing neuroprotective benefits through prevention of CDK5/p25 hyperactivation, while higher concentrations (1-10 μM) may impair normal neuronal function [7].

In neuronal migration, CDK5/p35 complexes regulate cytoskeletal dynamics through phosphorylation of microtubule-associated proteins including tau, MAP2, and MAP1b [6]. Aminopurvalanol A treatment disrupts these processes, leading to impaired neuronal positioning during development. The compound's effects on migration are particularly pronounced in cortical neurons, where CDK5/p35 activity is essential for proper radial migration patterns.

Synaptic plasticity represents another critical function of CDK5/p35 complexes. The kinase phosphorylates multiple synaptic proteins including NMDA receptor subunits NR1 and NR2, controlling channel properties and localization [6]. Aminopurvalanol A treatment reduces synaptic plasticity through inhibition of these phosphorylation events, potentially impacting learning and memory formation. The compound's effects on synaptic function are reversible, suggesting potential therapeutic applications in conditions characterized by excessive CDK5 activity.

The neuroprotective aspects of CDK5/p35 function involve direct activation of anti-apoptotic proteins such as Bcl-2 and inhibition of pro-apoptotic pathways [6]. Aminopurvalanol A treatment at therapeutic concentrations may compromise these protective mechanisms, increasing neuronal vulnerability to stress conditions. However, in pathological states characterized by CDK5/p25 hyperactivation, the compound's inhibitory effects provide neuroprotection by preventing aberrant kinase activity.

The p5 peptide, derived from the CDK5 activator p35, demonstrates selective inhibition of CDK5/p25 complexes while sparing normal CDK5/p35 activity [7]. This selectivity arises from the differential protein interactions of p35 versus p25, with p35's N-terminal domain facilitating binding to cellular proteins such as microtubules and calmodulin. These interactions sequester CDK5/p35 complexes from inhibitors, providing a mechanism for selective therapeutic intervention.

The clinical relevance of CDK5/p35 inhibition extends to multiple neurodegenerative conditions. In Alzheimer's disease, CDK5/p25 hyperactivation contributes to tau hyperphosphorylation and neurofibrillary tangle formation [6]. Aminopurvalanol A treatment in disease models demonstrates neuroprotective effects through reduction of aberrant tau phosphorylation and preservation of neuronal viability. Similar benefits are observed in models of Parkinson's disease, amyotrophic lateral sclerosis, and other neurodegenerative conditions characterized by CDK5 dysregulation.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Rivest P, Renaud M, Sanderson JT. Proliferative and androgenic effects of indirubin derivatives in LNCaP human prostate cancer cells at sub-apoptotic concentrations. Chem Biol Interact. 2011 Feb 1;189(3):177-85. doi: 10.1016/j.cbi.2010.11.008. Epub 2010 Nov 25. PubMed PMID: 21111724.

3: Zahler S, Liebl J, Fürst R, Vollmar AM. Anti-angiogenic potential of small molecular inhibitors of cyclin dependent kinases in vitro. Angiogenesis. 2010 Sep;13(3):239-49. doi: 10.1007/s10456-010-9181-1. Epub 2010 Aug 13. PubMed PMID: 20706783.

4: Dobrikov MI, Shveygert M, Brown MC, Gromeier M. Mitotic phosphorylation of eukaryotic initiation factor 4G1 (eIF4G1) at Ser1232 by Cdk1:cyclin B inhibits eIF4A helicase complex binding with RNA. Mol Cell Biol. 2014 Feb;34(3):439-51. doi: 10.1128/MCB.01046-13. Epub 2013 Nov 18. PubMed PMID: 24248602; PubMed Central PMCID: PMC3911517.

5: Donald RG, Zhong T, Meijer L, Liberator PA. Characterization of two T. gondii CK1 isoforms. Mol Biochem Parasitol. 2005 May;141(1):15-27. PubMed PMID: 15811523.

6: Lu H, Schulze-Gahmen U. Toward understanding the structural basis of cyclin-dependent kinase 6 specific inhibition. J Med Chem. 2006 Jun 29;49(13):3826-31. PubMed PMID: 16789739.

7: Rosania GR, Merlie J Jr, Gray N, Chang YT, Schultz PG, Heald R. A cyclin-dependent kinase inhibitor inducing cancer cell differentiation: biochemical identification using Xenopus egg extracts. Proc Natl Acad Sci U S A. 1999 Apr 27;96(9):4797-802. PubMed PMID: 10220373; PubMed Central PMCID: PMC21771.

8: Corellou F, Brownlee C, Kloareg B, Bouget FY. Cell cycle-dependent control of polarised development by a cyclin-dependent kinase-like protein in the Fucus zygote. Development. 2001 Nov;128(21):4383-92. PubMed PMID: 11684672.

9: Shi Y, Park J, Lagisetti C, Zhou W, Sambucetti LC, Webb TR. A triple exon-skipping luciferase reporter assay identifies a new CLK inhibitor pharmacophore. Bioorg Med Chem Lett. 2017 Feb 1;27(3):406-412. doi: 10.1016/j.bmcl.2016.12.056. Epub 2016 Dec 24. PubMed PMID: 28049589; PubMed Central PMCID: PMC5295499.

10: Teo R, Möhrlen F, Plickert G, Müller WA, Frank U. An evolutionary conserved role of Wnt signaling in stem cell fate decision. Dev Biol. 2006 Jan 1;289(1):91-9. Epub 2005 Nov 23. PubMed PMID: 16309665.

Explore Compound Types